1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea

Description

Properties

IUPAC Name |

1-tert-butyl-3-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O2/c1-15(2,3)17-14(20)16-10-13(19)11-6-8-12(9-7-11)18(4)5/h6-9,13,19H,10H2,1-5H3,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRATSKJAZRXOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC(C1=CC=C(C=C1)N(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

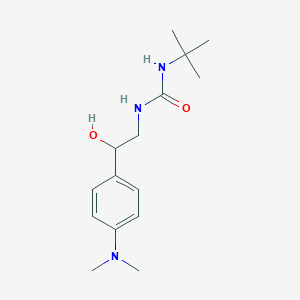

Chemical Structure

The structural formula of this compound can be represented as follows:

This compound features a tert-butyl group, a dimethylamino group, and a hydroxyethyl moiety, which contribute to its unique biological properties.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes that are crucial for pathogen survival.

- Modulation of Signaling Pathways : They can interfere with cellular signaling pathways, affecting cell proliferation and survival.

- Antimicrobial Activity : Some studies suggest that such compounds may possess antimicrobial properties against bacteria and fungi.

Antimicrobial Efficacy

A study focusing on the antimicrobial properties of related compounds showed significant inhibition rates against Mycobacterium tuberculosis (Mtb). The Minimum Inhibitory Concentration (MIC) values for various analogs were assessed, indicating promising antibacterial activity. For example:

| Compound | MIC (µM) | % Inhibition |

|---|---|---|

| 4PP-1 | 6.3 | 100 |

| AAP | 7.8 | 98 |

| AMQ-5 | 7.8 | 98 |

These results highlight the potential of structurally similar compounds in targeting Mtb effectively .

Cytotoxicity Studies

Cytotoxicity assays are crucial for determining the safety profile of new compounds. In vitro studies have shown that while some derivatives exhibit potent antibacterial activity, they also present varying levels of cytotoxicity against human cell lines such as HepG2. For instance:

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| AAP | 23 | 2.87 |

| AMQ-5 | 7.8 | 0.25 |

A higher selectivity index indicates a better safety profile for potential therapeutic applications .

Case Study 1: Antitubercular Activity

In a high-throughput screening of chemical libraries, several compounds similar to this compound were identified as effective against Mtb. The study emphasized structure-activity relationships (SAR) that could guide future modifications to enhance efficacy and reduce toxicity .

Case Study 2: Cancer Therapeutics

Another investigation explored the use of related urea derivatives as bromodomain BRD4 inhibitors in cancer therapy. These compounds demonstrated the ability to disrupt cancer cell proliferation by modulating gene expression pathways associated with tumor growth .

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea (CAS 1421494-09-8)

- Key Differences : Replaces the tert-butyl group with a 4-chlorobenzyl substituent.

- Electron Effects: The electron-withdrawing chlorine atom may influence electronic interactions with biological targets, contrasting with the electron-donating tert-butyl group.

- Molecular Weight : 347.8 vs. the target compound’s estimated molecular weight of ~335.4 (assuming C₁₇H₂₈N₄O₂).

1-(Tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)urea (CAS 148124)

- Key Differences: Incorporates a pyrido[2,3-d]pyrimidinyl core and diethylamino-butyl chain.

- Impact: Complexity: The extended heterocyclic system increases molecular weight (~650–700 estimated) and likely enhances target specificity, such as kinase inhibition, compared to the simpler hydroxyethyl-urea backbone of the target compound . Solubility: The diethylamino group may improve water solubility, a feature absent in the tert-butyl analog.

Urea Derivatives with Distinct Pharmacophores

Bis(morpholino-1,3,5-triazine) Derivatives (e.g., Compound 26, CAS not provided)

- Structure: Features a morpholino-triazine core linked via urea to a dimethylaminopiperidine group.

- Comparison: Target Specificity: Designed for PI3K-Akt pathway modulation, these compounds exhibit larger molecular weights (~600–650) and higher polarity due to morpholino and triazine moieties, contrasting with the compact tert-butyl-hydroxyethyl urea structure . Synthetic Complexity: Multi-step synthesis involving triazine intermediates, whereas the target compound’s synthesis likely involves simpler amine-urea coupling .

M64/M64HCl (FAK Activators)

- Structure: Contains a trifluoromethylphenyl-morpholino group and pyridinyl-dimethylamino chain.

- Comparison: Biological Activity: M64HCl activates FAK, promoting intestinal homeostasis, whereas the tert-butyl-hydroxyethyl urea’s mechanism remains uncharacterized but may share urea-mediated protein interactions .

Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Biological Target |

|---|---|---|---|---|---|

| Target Compound | Not provided | C₁₇H₂₈N₄O₂ (est.) | ~335.4 | Tert-butyl, hydroxyethyl-dimethylamino | Uncharacterized |

| 1-(4-Chlorobenzyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea | 1421494-09-8 | C₁₈H₂₂ClN₃O₂ | 347.8 | 4-Chlorobenzyl | Uncharacterized |

| Compound 26 (Bis(morpholino-triazine)) | Not provided | C₃₄H₄₂N₁₀O₅ | 686.8 | Morpholino-triazine, dimethylaminopiperidine | PI3K-Akt pathway |

| M64HCl | Not provided | C₂₃H₂₉ClF₃N₅O₂ | 536.0 | Trifluoromethylphenyl, pyridinyl | FAK activator |

Table 2: Functional Group Impact on Properties

| Substituent | Lipophilicity (LogP est.) | Solubility | Likely Target Affinity |

|---|---|---|---|

| Tert-butyl | High (~3.5) | Low (organic) | Kinases, receptors |

| 4-Chlorobenzyl | Moderate (~2.8) | Moderate | Enzymes, transporters |

| Morpholino-triazine | Low (~1.5) | High (aqueous) | PI3K-Akt pathway |

| Trifluoromethylphenyl | High (~3.2) | Low (salt form) | FAK |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.